Torin 2

Catalog No.
S545604
CAS No.
1223001-51-1
M.F
C24H15F3N4O
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Torin 2

CAS Number

1223001-51-1

Product Name

Torin 2

IUPAC Name

9-(6-aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2-one

Molecular Formula

C24H15F3N4O

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C24H15F3N4O/c25-24(26,27)17-2-1-3-18(11-17)31-22(32)9-6-16-13-29-20-7-4-14(10-19(20)23(16)31)15-5-8-21(28)30-12-15/h1-13H,(H2,28,30)

InChI Key

GUXXEUUYCAYESJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CN=C(C=C5)N)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

Torin-2; Torin2; Torin 2.

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CN=C(C=C5)N)C(F)(F)F

Description

The exact mass of the compound Torin 2 is 432.1198 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Autophagy Induction:

  • Torin 2 is known to be a potent inhibitor of mTOR (mammalian target of rapamycin), a protein complex that regulates cell growth and proliferation. By inhibiting mTOR, Torin 2 can trigger autophagy, a cellular recycling process where damaged or unnecessary components are broken down and reused. This makes Torin 2 a valuable tool for researchers studying autophagy and its role in various biological functions.

Cancer Research:

  • Due to its ability to influence cell growth and autophagy, Torin 2 is being investigated in the field of cancer research. Some studies suggest that Torin 2 may have anti-tumor properties by promoting autophagy-dependent cell death in cancer cells. Further research is needed to determine the potential therapeutic applications of Torin 2 in cancer treatment.

Neurodegenerative Diseases:

  • Autophagy dysfunction is implicated in the development of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Research is underway to explore whether Torin 2, through its ability to induce autophagy, could offer neuroprotective benefits or serve as a potential therapeutic strategy for these diseases.

Other Areas of Research:

  • Scientific investigation into Torin 2 extends to other areas such as aging, mitochondrial function, and immune regulation. More research is required to fully understand the potential impact of Torin 2 in these fields.

Torin 2 is a second-generation, ATP-competitive inhibitor specifically targeting the mechanistic target of rapamycin (mTOR), a crucial serine/threonine protein kinase involved in regulating cell growth, survival, and autophagy. It exhibits a superior pharmacokinetic profile compared to its predecessor, Torin 1, and demonstrates remarkable potency and selectivity for mTOR complexes, particularly mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). The compound has an effective concentration (EC50) of approximately 250 picomolar for inhibiting mTORC1-dependent phosphorylation of S6K (RPS6KB1) and shows over 800-fold selectivity for mTOR over phosphoinositide 3-kinase (PI3K) .

Torin 2 acts by competitively binding to the ATP-binding site of mTOR, thereby preventing the binding of ATP, the molecule that fuels the kinase activity of mTOR []. This inhibition disrupts the signaling pathways downstream of mTOR, leading to various cellular effects, including:

  • Suppression of cell growth and proliferation [].
  • Induction of autophagy, a cellular recycling process [].
  • Alteration of metabolism.

Torin 2 functions by binding to the ATP-binding site of mTOR, preventing its activation and subsequent signaling cascades. This inhibition leads to dephosphorylation of various downstream substrates associated with mTOR signaling. Specifically, Torin 2 effectively inhibits the phosphorylation of:

  • S6K at T389
  • Akt at S473 and T308

These actions result in the suppression of cellular processes that promote growth and proliferation, thereby inducing autophagy and apoptosis in cancer cells .

Torin 2 exhibits significant anti-proliferative effects across various cancer cell lines, including hepatocellular carcinoma and B-precursor acute lymphoblastic leukemia. In vitro studies have shown that treatment with Torin 2 leads to:

  • Induction of apoptosis
  • Cell cycle arrest at the G0/G1 phase
  • Suppression of Akt reactivation following mTOR inhibition

The compound has demonstrated IC50 values in the nanomolar range, indicating its potent cytotoxic activity against malignant cells . Additionally, it has been shown to induce autophagy as a response to mTOR inhibition .

The synthesis of Torin 2 involves several steps in organic chemistry, typically starting from simpler chemical precursors. The precise synthetic route may vary among research groups but generally includes:

  • Formation of key intermediates: Utilizing various coupling reactions to build the core structure.
  • Functionalization: Introducing specific functional groups that enhance potency and selectivity.
  • Purification: Employing techniques such as chromatography to isolate the final product.

Torin 2 is primarily utilized in cancer research due to its ability to inhibit mTOR signaling pathways that are often dysregulated in tumors. Its applications include:

  • Investigating mechanisms of cancer cell proliferation and survival
  • Evaluating therapeutic strategies targeting mTOR in various cancers
  • Exploring potential combinatorial therapies with other inhibitors for enhanced efficacy .

Research indicates that Torin 2 interacts not only with mTOR but also with other members of the phosphoinositide kinase-related kinase family, including:

  • Ataxia telangiectasia mutated (ATM)
  • Ataxia telangiectasia and Rad3-related protein (ATR)
  • DNA-dependent protein kinase (DNA-PK)

These interactions suggest that Torin 2 may have broader implications for therapies targeting DNA damage responses alongside traditional cancer treatments .

Several compounds share structural or functional similarities with Torin 2, particularly within the category of mTOR inhibitors. Below is a comparison highlighting their unique features:

Compound NameMechanismSelectivityPotency (IC50)Unique Features
Torin 1ATP-competitive inhibitorModerate selectivity for mTOR~10 nMLess potent than Torin 2; longer recovery time post-treatment
RapamycinAllosteric inhibitorSelective for mTORC1 only~10 nMDoes not inhibit mTORC2; induces feedback activation of Akt
AZD8055ATP-competitive inhibitorBroad-spectrum kinase inhibition~5 nMDual inhibition of mTORC1 and mTORC2 but less selective than Torin 2
MK-2206Akt inhibitorSelective for Akt~0.5 nMTargets downstream Akt signaling rather than directly inhibiting mTOR

Torin 2 stands out due to its high selectivity for both mTOR complexes while effectively inhibiting multiple kinases involved in cancer progression, making it a promising candidate for targeted cancer therapies .

Molecular Structure: 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h] [1] [6]naphthyridin-2(1H)-one

The molecular structure of Torin 2 is characterized by a complex tricyclic heterocyclic core system designated as benzo[h] [1] [6]naphthyridin-2-one [1] [2]. The compound features the molecular formula C24H15F3N4O with a molecular weight of 432.4 grams per mole [1] [2] [5]. The systematic International Union of Pure and Applied Chemistry name for this compound is 9-(6-aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h] [1] [6]naphthyridin-2-one [2] [8].

The structural architecture comprises three distinct aromatic regions connected through specific substitution patterns [2] [7]. The central benzo[h] [1] [6]naphthyridine core contains two nitrogen atoms positioned at the 1 and 6 positions of the naphthyridine numbering system [7]. At position 1, a 3-(trifluoromethyl)phenyl substituent is attached, while position 9 bears a 6-aminopyridin-3-yl moiety [1] [2]. The carbonyl functionality at position 2 contributes to the overall electronic properties of the molecule [7].

The Chemical Abstracts Service registry number for Torin 2 is 1223001-51-1, providing unique identification for this compound in chemical databases [1] [2] [4]. The Simplified Molecular Input Line Entry System representation is C1=CC(=CC(=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CN=C(C=C5)N)C(F)(F)F [2] [3]. The International Chemical Identifier Key is GUXXEUUYCAYESJ-UHFFFAOYSA-N [2] [3] [8].

Physical and Chemical Properties

Torin 2 exhibits distinct physical and chemical characteristics that influence its behavior in various experimental conditions [1] [5]. The compound is supplied as a lyophilized powder with a purity exceeding 98 percent [1] [8]. Under standard storage conditions, the material demonstrates stability when maintained at temperatures at or below minus 20 degrees Celsius [5].

Table 1: Physical and Chemical Properties of Torin 2

PropertyValue/Description
Molecular FormulaC24H15F3N4O [1] [2]
Molecular Weight (g/mol)432.4 [1] [2] [5]
Chemical Abstracts Service Number1223001-51-1 [1] [2] [4]
International Union of Pure and Applied Chemistry Name9-(6-aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h] [1] [6]naphthyridin-2-one [2] [8]
Simplified Molecular Input Line Entry SystemC1=CC(=CC(=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CN=C(C=C5)N)C(F)(F)F [2] [3]
International Chemical Identifier KeyGUXXEUUYCAYESJ-UHFFFAOYSA-N [2] [3] [8]
Purity>98% [1] [8]
AppearanceLyophilized powder [1]
Solubility in Dimethyl Sulfoxide (mg/mL)41 (94.81 millimolar) [5] [8]
Solubility in WaterInsoluble [5]
Solubility in EthanolInsoluble [5]
Storage Temperature (°C)≤-20 [5]
StabilityStable under recommended storage conditions [5]

The solubility profile of Torin 2 demonstrates selective dissolution properties across different solvent systems [5]. The compound exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations of 41 milligrams per milliliter, equivalent to 94.81 millimolar [5] [8]. In contrast, the compound remains insoluble in both water and ethanol under standard conditions [5]. For experimental applications requiring stock solution preparation, a 5 millimolar concentration can be achieved by reconstituting 5 milligrams of compound in 2.31 milliliters of dimethyl sulfoxide [1].

The chemical stability of Torin 2 has been characterized under various conditions [15]. The compound demonstrates sustained inhibition properties, suggesting slow dissociation kinetics from its target binding site [15]. This characteristic contributes to prolonged pharmacodynamic effects that extend beyond the immediate presence of the compound in solution [15]. The recovery of target activity following compound removal requires approximately 4 hours in cellular systems, indicating relatively stable binding interactions [15].

Classification within Pyridoquinolines Family

Torin 2 belongs to the pyridoquinolines family, specifically classified as a member of the benzo[h] [1] [6]naphthyridine subclass [7]. The pyridoquinolines represent a diverse group of heterocyclic compounds characterized by fused pyridine and quinoline ring systems [19] [23]. These compounds are distinguished by their nitrogen-containing aromatic frameworks, which contribute to their biological activity and chemical reactivity [23].

Table 2: Classification of Torin 2 within Pyridoquinolines Family

Structural FeatureDescription
Core HeterocycleBenzo[h] [1] [6]naphthyridin-2-one [7]
Ring System TypeTricyclic fused heterocycle [7]
Nitrogen PositionsN1, N6 (naphthyridine numbering) [7]
Substituent Pattern1-(trifluoromethylphenyl), 9-(aminopyridinyl) [1] [2]
Functional GroupsKetone, amine, trifluoromethyl [2] [7]
Chemical ClassPyridoquinoline derivative [7]
Pharmacological ClassMechanistic target of rapamycin kinase inhibitor [1] [15]
Structural RelationshipRelated to Torin 1 and other naphthyridine inhibitors [15]

The naphthyridine core structure of Torin 2 places it within a specialized subset of pyridoquinolines that contain two nitrogen atoms in the bicyclic framework [24] [25]. The benzo[h] [1] [6]naphthyridine designation indicates the specific fusion pattern between the benzene ring and the naphthyridine system [7]. This structural arrangement distinguishes Torin 2 from other pyridoquinoline derivatives such as quinoline and isoquinoline compounds, which contain only a single nitrogen atom in their core structures [24].

The relationship between Torin 2 and other members of the pyridoquinolines family extends beyond structural similarities to include mechanistic and pharmacological properties [7] [19]. The heterocyclic nitrogen atoms contribute to the compound's ability to form hydrogen bonds with target proteins, a characteristic shared among many pyridoquinoline-based inhibitors [15]. The specific substitution pattern and electronic properties of Torin 2 determine its selectivity and potency within this chemical class [7].

Synthetic Pathways and Manufacturing Considerations

The synthesis of Torin 2 involves a multi-step organic chemistry approach that builds the complex heterocyclic structure through sequential transformations [10] [26]. The synthetic pathway represents an evolution from earlier methodologies developed for related compounds, incorporating improvements in yield and manufacturing efficiency [29].

Table 3: Synthetic Pathway Overview for Torin 2

StepDescriptionTypical Conditions
Starting Material6-bromo-3-carboethoxy-4-chloro-quinoline [10]Commercial availability
Key Intermediate FormationNucleophilic aromatic substitution with anilines [10]Elevated temperature, base catalysis
CyclizationIntramolecular cyclization to pyridinone [10]Thermal conditions
ChlorinationPhosphorus oxychloride treatment [26]Anhydrous conditions
Nucleophilic SubstitutionDisplacement with morpholine or amines [26]Basic conditions
OxidationBenzylic oxidation with manganese dioxide [26]Oxidizing conditions
Suzuki CouplingPalladium-catalyzed cross-coupling [26]Palladium catalyst, base, inert atmosphere
Final ProductTorin 2 (benzo[h] [1] [6]naphthyridin-2-one) [10] [26]Purification and isolation

A critical transformation involves the reduction of the ethyl ester to the corresponding alcohol through nitrogen-assisted sodium borohydride reduction [10]. This selectivity arises from the coordinating ability of the quinoline nitrogen, which directs the reducing agent to the ester group [10]. The resulting alcohol undergoes oxidation to the aldehyde, followed by carbon chain extension through Horner-Wadsworth-Emmons olefination [10].

The key cyclization step involves intramolecular condensation to form the pyridinone ring system [10]. This transformation creates the central heterocyclic core that defines the benzo[h] [1] [6]naphthyridine structure [10]. The remaining aromatic bromide serves as a handle for the final Suzuki cross-coupling reaction, which installs the aminopyridine substituent [10] [26].

Manufacturing considerations for Torin 2 production include optimization of reaction conditions to maximize overall yield while minimizing the formation of undesired byproducts [29]. Process development studies have focused on improving the total synthesis yield from initial values of 3 percent to optimized conditions achieving 18 percent overall yield [29]. The elimination of column chromatography requirements for final product purification represents a significant advancement for potential industrial-scale production [29].

The synthetic route incorporates several palladium-catalyzed transformations, requiring careful attention to catalyst selection and reaction atmosphere control [26] [28]. Suzuki coupling reactions benefit from the use of appropriate palladium sources, phosphine ligands, and carbonate bases under inert atmospheric conditions [28]. The optimization of these cross-coupling steps has proven critical for achieving acceptable yields in the final synthetic sequence [26].

Alternative synthetic approaches have been explored to address specific challenges in the manufacturing process [26]. These investigations include modifications to the cyclization sequence, alternative protecting group strategies, and variations in the order of functional group installations [26]. The development of scalable synthetic methods remains an active area of research for this compound class [29].

Torin 2 functions as a potent adenosine triphosphate-competitive inhibitor, directly competing with adenosine triphosphate for binding to the active site of mechanistic target of rapamycin [1] [4]. Biochemical kinase assays utilizing increasing adenosine triphosphate concentrations have definitively demonstrated that Torin 2 inhibits mechanistic target of rapamycin in an adenosine triphosphate-competitive fashion [1] [2]. The compound exhibits remarkable potency with an inhibition concentration fifty value of 2.1 nanomolar against mechanistic target of rapamycin in biochemical assays and an effective concentration fifty value of 0.25 nanomolar for cellular mechanistic target of rapamycin activity [1] [2] [5].

The adenosine triphosphate-competitive mechanism of Torin 2 enables it to overcome the limitations of allosteric inhibitors like rapamycin, which only partially inhibit mechanistic target of rapamycin complex 1 signaling and have no effect on mechanistic target of rapamycin complex 2 [1]. Unlike rapamycin, which exhibits substrate-dependent and phosphorylation site-dependent inhibition, Torin 2 provides uniform and complete inhibition of both mechanistic target of rapamycin complex 1 and mechanistic target of rapamycin complex 2 activities [1] [2].

Chemical proteomic profiling using the Kinativ methodology has revealed that Torin 2 exhibits an apparent inhibition concentration fifty value of less than 10 nanomolar against multiple phosphatidylinositol-3 kinase-like kinase family members, including mechanistic target of rapamycin, ataxia telangiectasia mutated, ataxia telangiectasia and rad3-related, and deoxyribonucleic acid-dependent protein kinase [1] [2]. This broad activity against phosphatidylinositol-3 kinase-like kinase family members distinguishes Torin 2 from its predecessor Torin 1, which only strongly inhibits ataxia telangiectasia and rad3-related, mechanistic target of rapamycin, and deoxyribonucleic acid-dependent protein kinase [2].

Binding Mode with Target Kinases

The crystal structure of mechanistic target of rapamycin in complex with Torin 2 has provided detailed insights into the compound's binding mode and the molecular basis of its exceptional potency [6]. The overall orientation of Torin 2 in the adenosine triphosphate binding site aligns closely with computational predictions, revealing key structural features that contribute to its high affinity [6].

The tricyclic benzonapththyridine ring system of Torin 2 occupies the adenine binding site and forms a hydrogen bond to the nitrogen-carbon lobe hinge region, analogous to one of the two backbone hydrogen bonds formed by adenosine triphosphate and other phosphatidylinositol-3 kinase/protein kinase inhibitors [6]. The aminopyridine group extends into the inner hydrophobic pocket, a region at the back of the catalytic cleft that serves as a common contact point for many kinase inhibitors [6].

Contrary to computational predictions that suggested three hydrogen bonds to aspartic acid 2195, aspartic acid 2357, and tyrosine 2225, the crystal structure reveals that the aminopyridine group does not form these predicted interactions [6]. Instead, the compound achieves its remarkable affinity through alternative binding mechanisms that provide greater selectivity for mechanistic target of rapamycin over other kinases [6].

Target KinaseIC50/EC50 ValueAssay TypeSelectivity vs mTOR
mTOR (cellular)0.25 nMCellular EC501x (reference)
mTOR (biochemical)2.1 nMBiochemical IC501x (reference)
PI3K (cellular)200 nMCellular EC50800-fold less potent
ATM (cellular)28 nMCellular EC50112-fold less potent
ATR (cellular)35 nMCellular EC50140-fold less potent
DNA-PK (cellular)118 nMCellular EC50472-fold less potent

The binding affinity data demonstrates Torin 2's exceptional selectivity for mechanistic target of rapamycin, with approximately 800-fold selectivity over phosphatidylinositol-3 kinase in cellular assays [1] [2]. This selectivity profile extends to other phosphatidylinositol-3 kinase-like kinase family members, with moderate selectivity over ataxia telangiectasia mutated (112-fold) and ataxia telangiectasia and rad3-related (140-fold), and greater selectivity over deoxyribonucleic acid-dependent protein kinase (472-fold) [1] [2].

Structural Basis for Selectivity

The exceptional selectivity of Torin 2 for mechanistic target of rapamycin over phosphatidylinositol-3 kinases and canonical protein kinases stems from its exploitation of unique structural features present specifically in the mechanistic target of rapamycin active site [6]. The most critical determinant of this selectivity is the extensive pi-pi stacking interaction between the tricyclic benzonapththyridine ring system and the indole group of tryptophan 2239 located in the hinge region [6].

This tryptophan 2239 interaction represents a key selectivity mechanism because this residue is absent in canonical protein kinases and phosphatidylinositol-3 kinases [6]. In the adenosine triphosphate-gamma-sulfur complex, tryptophan 2239 stacks only partially with a three-atom portion of the adenine base. However, in the Torin 2 complex, tryptophan 2239 stacks extensively with a ten-atom portion of the tricyclic ring system, creating a dramatically enhanced interaction surface [6]. This extended stacking interaction likely provides a substantial contribution to the sub-nanomolar potency of Torin 2 and simultaneously confers its remarkable selectivity for mechanistic target of rapamycin [6].

The trifluoromethyl group of Torin 2 provides additional selectivity through its packing interactions with residues in the nitrogen lobe pocket, specifically isoleucine 2163, proline 2169, and leucine 2185 [6]. While these contacts are less extensive than the tryptophan 2239 interaction, they contribute to mechanistic target of rapamycin specificity because only leucine 2185 shows variability across the phosphatidylinositol-3 kinase-like kinase and phosphatidylinositol-3 kinase families [6]. The nitrogen lobe beta-sheet region containing these residues exhibits considerable variation in its relative orientation among phosphatidylinositol-3 kinase structures, potentially limiting the ability of other kinases to accommodate the trifluoromethyl group optimally [6].

Interaction TypeTarget Residue/RegionInteraction DetailsContribution to Selectivity
Hydrogen Bond to HingeN-C lobe hinge regionSingle hydrogen bond analogous to ATPCommon to many kinase inhibitors
π-π StackingTrp2239 indole groupExtensive stacking with tricyclic benzonapththyridineMajor contributor - Trp2239 absent in PI3Ks/protein kinases
Hydrophobic InteractionsInner hydrophobic pocketAminopyridine group reaches into back of cleftModerate contribution
Trifluoromethyl ContactsIle2163, Pro2169, Leu2185CF3 group packs into N lobe pocketMinor contribution - only Leu2185 variable across families

The compound's binding mode also exploits the unique architecture of the mechanistic target of rapamycin active site, which is highly recessed due to the protruding FKBP12-rapamycin binding domain and an inhibitory helix [6]. This restricted active site architecture is a distinctive feature of mechanistic target of rapamycin that distinguishes it from other kinases and contributes to the specificity of Torin 2 binding [6].

Hydrogen Bond Interactions with Target Proteins

The hydrogen bonding pattern of Torin 2 with mechanistic target of rapamycin represents a carefully optimized interaction network that balances affinity and selectivity [6]. The primary hydrogen bond interaction occurs between the tricyclic benzonapththyridine ring system and the hinge region connecting the nitrogen and carbon lobes of the kinase domain [6]. This interaction mirrors the hydrogen bonding pattern observed with adenosine triphosphate and is a common feature among diverse phosphatidylinositol-3 kinase and protein kinase inhibitors [6].

Notably, the crystal structure reveals that Torin 2 does not form the three hydrogen bonds to aspartic acid 2195, aspartic acid 2357, and tyrosine 2225 that were initially predicted through computational modeling [6]. This deviation from the predicted binding mode suggests that the compound achieves its exceptional potency through alternative interactions, particularly the extensive pi-pi stacking with tryptophan 2239 rather than through an extensive hydrogen bond network [6].

The absence of multiple hydrogen bonds to conserved residues actually contributes to the selectivity profile of Torin 2. Many kinase inhibitors that form extensive hydrogen bond networks with highly conserved active site residues tend to exhibit broader kinase inhibition profiles. By avoiding these conserved hydrogen bonding interactions and instead relying on the unique tryptophan 2239 stacking interaction, Torin 2 achieves selectivity for mechanistic target of rapamycin while maintaining high affinity [6].

The hydrogen bonding interactions of Torin 2 also demonstrate the importance of water displacement in inhibitor binding. The compound's binding requires the displacement of water molecules that normally occupy the adenosine triphosphate binding site, and the favorable thermodynamics of this displacement process contribute to the overall binding affinity [6]. The specific arrangement of hydrogen bond donors and acceptors in Torin 2 facilitates efficient water displacement while forming energetically favorable interactions with the target protein [6].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

432.11979560 g/mol

Monoisotopic Mass

432.11979560 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Torin 2

Dates

Last modified: 08-15-2023
1: Wang C, Wang X, Su Z, Fei H, Liu X, Pan Q. The novel mTOR inhibitor Torin-2 induces autophagy and downregulates the expression of UHRF1 to suppress hepatocarcinoma cell growth. Oncol Rep. 2015 Oct;34(4):1708-16. doi: 10.3892/or.2015.4146. Epub 2015 Jul 23. PubMed PMID: 26239364.
2: Cobbold SA, Chua HH, Nijagal B, Creek DJ, Ralph SA, McConville MJ. Metabolic Dysregulation Induced in Plasmodium falciparum by Dihydroartemisinin and Other Front-Line Antimalarial Drugs. J Infect Dis. 2016 Jan 15;213(2):276-86. doi: 10.1093/infdis/jiv372. Epub 2015 Jul 6. PubMed PMID: 26150544.
3: Kumar S, Kumari R, Pandey R. New insight-guided approaches to detect, cure, prevent and eliminate malaria. Protoplasma. 2015 May;252(3):717-53. doi: 10.1007/s00709-014-0697-x. Epub 2014 Oct 17. Review. PubMed PMID: 25323622.
4: Simioni C, Cani A, Martelli AM, Zauli G, Tabellini G, McCubrey J, Capitani S, Neri LM. Activity of the novel mTOR inhibitor Torin-2 in B-precursor acute lymphoblastic leukemia and its therapeutic potential to prevent Akt reactivation. Oncotarget. 2014 Oct 30;5(20):10034-47. PubMed PMID: 25296981; PubMed Central PMCID: PMC4259403.
5: Zullo AJ, Jurcic Smith KL, Lee S. Mammalian target of Rapamycin inhibition and mycobacterial survival are uncoupled in murine macrophages. BMC Biochem. 2014 Feb 14;15:4. doi: 10.1186/1471-2091-15-4. PubMed PMID: 24528777; PubMed Central PMCID: PMC3937017.
6: Sun W, Tanaka TQ, Magle CT, Huang W, Southall N, Huang R, Dehdashti SJ, McKew JC, Williamson KC, Zheng W. Chemical signatures and new drug targets for gametocytocidal drug development. Sci Rep. 2014 Jan 17;4:3743. doi: 10.1038/srep03743. PubMed PMID: 24434750; PubMed Central PMCID: PMC3894558.

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